
2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene is a chemical compound with the molecular formula C9H12BrClS and a molecular weight of 267.61 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene typically involves the bromination and chlorination of thiophene derivatives. One common method includes the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism, followed by deprotonation and [2,3] sigmatropic rearrangement .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for producing thiophene derivatives . These methods involve the use of sulfurizing agents and various carbonyl compounds under controlled conditions to yield the desired thiophene derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: Palladium-catalyzed Suzuki cross-coupling reactions are used to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene involves its interaction with various molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-chlorothiophene: Another halogen-substituted thiophene with similar reactivity.
2-Bromo-4,5-dimethylphenyl N-(4-chloro-2-methylphenyl)carbamate: A compound with a similar bromine and chlorine substitution pattern.
Uniqueness
2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C9H12BrClS |
|---|---|
Poids moléculaire |
267.61 g/mol |
Nom IUPAC |
2-bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H12BrClS/c1-9(2,6-11)5-7-3-4-8(10)12-7/h3-4H,5-6H2,1-2H3 |
Clé InChI |
IUYPFNHTYVQMKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=C(S1)Br)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


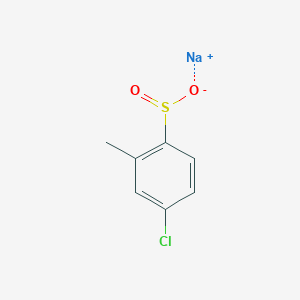
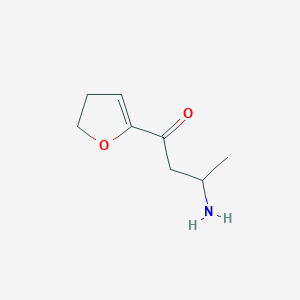
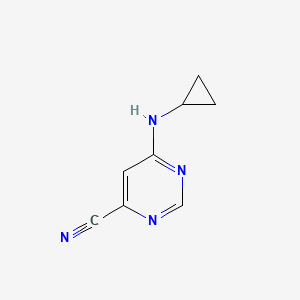
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)
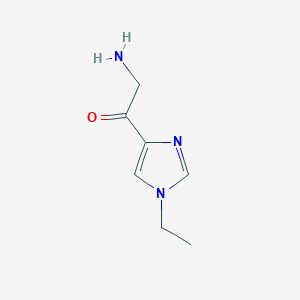

![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)
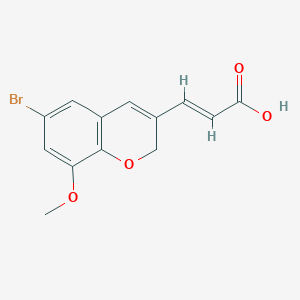
![2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)
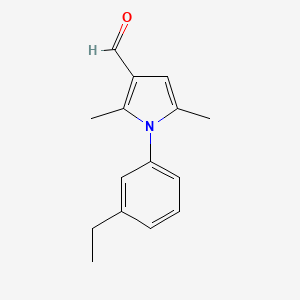

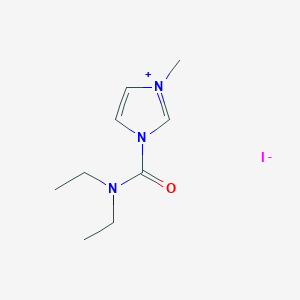

![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13177558.png)
